molecular formula C17H18BF3O2 B8187798 6-Trifluoromethyl-naphthalen-1-pinacol ester

6-Trifluoromethyl-naphthalen-1-pinacol ester

Cat. No.: B8187798
M. Wt: 322.1 g/mol
InChI Key: JPOVCKXUUUUTBD-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-naphthalen-1-pinacol ester is a chemical compound with the molecular formula C17H18BF3O2. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further bonded to a pinacol ester group. This compound is often used in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-naphthalen-1-pinacol ester typically involves the reaction of 6-Trifluoromethyl-naphthalene with pinacol borane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-naphthalen-1-pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinones, alcohols, and various substituted naphthalene derivatives .

Scientific Research Applications

6-Trifluoromethyl-naphthalen-1-pinacol ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of fluorescent probes for biological imaging.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The ester is utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-naphthalen-1-pinacol ester involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethyl-naphthalen-1-pinacol ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[6-(trifluoromethyl)naphthalen-1-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BF3O2/c1-15(2)16(3,4)23-18(22-15)14-7-5-6-11-10-12(17(19,20)21)8-9-13(11)14/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOVCKXUUUUTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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